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Compound of Interest

Compound Name: Anticancer agent 209

Cat. No.: B1370920

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer Agent 209, identified by the CAS number 545445-44-1, is a potent and selective
small molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). While
also known as an intermediate in the synthesis of the anticoagulant Apixaban, this compound
has demonstrated notable anticancer properties, particularly against colon cancer cell lines. Its
mechanism of action centers on the critical RAS-RAF-MEK-ERK signaling pathway, a
frequently dysregulated cascade in various human cancers. This technical guide provides a
comprehensive overview of the available data on Anticancer Agent 209, including its chemical
properties, mechanism of action, preclinical data, and detailed experimental methodologies.

Chemical and Physical Properties

Anticancer Agent 209, with the chemical name 3-Morpholino-1-(4-(2-oxopiperidin-1-
yl)phenyl)-5,6-dihydropyridin-2(1H)-one, possesses the following properties:
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Property Value Reference
CAS Number 545445-44-1 [1]12]
Molecular Formula C20H25N303 [2]
Molecular Weight 355.44 g/mol [2]

3-morpholino-1-(4-(2-
IUPAC Name oxopiperidin-1-yl)phenyl)-5,6- [2]
dihydropyridin-2(1H)-one

Anticancer agent 209, GDC-

Synonyms 0994, Ravoxertinib, Apixaban [3]
Impurity 33
Physical Form Solid [2]

2-8°C, sealed in a dry
Storage Temperature ) [2]
environment

Mechanism of Action: Inhibition of the RAS-RAF-
MEK-ERK Signaling Pathway

The primary anticancer mechanism of Agent 209 is its potent and selective inhibition of ERK1
and ERK2, the final kinases in the RAS-RAF-MEK-ERK signaling cascade. This pathway is a
crucial regulator of cellular processes, including proliferation, differentiation, survival, and
migration. In many cancers, mutations in upstream components like RAS or BRAF lead to
constitutive activation of this pathway, driving uncontrolled cell growth.

By targeting ERK1/2, Anticancer Agent 209 blocks the phosphorylation of downstream
substrates, thereby inhibiting the transcriptional and cytoplasmic events that promote
tumorigenesis.

Signaling Pathway Diagram
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Figure 1. Mechanism of Action of Anticancer Agent 209
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Caption: Figure 1. Mechanism of Action of Anticancer Agent 209.
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Preclinical Data
In Vitro Efficacy

Anticancer Agent 209 has demonstrated significant cytotoxic activity against a panel of
human cancer cell lines, with particular efficacy noted in colon cancer.

Parameter Value Cell Line(s) Reference

ERK1 Biochemical

1.1 nM

Potency (ICso)

ERK2 Biochemical
0.3nM

Potency (ICso)

] o Exhibited cytotoxic Human colon cancer

Antitumor Activity o [3]

activity cells

In Vivo Efficacy

While specific in vivo data for "Anticancer agent 209" is not readily available in the public

domain, studies on its alias, GDC-0994 (ravoxertinib), have shown significant single-agent

activity in multiple in vivo cancer models, including KRAS-mutant and BRAF-mutant human
xenograft tumors in mice.

Experimental Protocols

The following are detailed, representative methodologies for key experiments cited in the
characterization of ERK1/2 inhibitors like Anticancer Agent 209.

Synthesis of Anticancer Agent 209

A general two-step synthesis procedure is outlined below:
Step 1: Acylation

e To areaction flask containing 1-(4-aminophenyl)-3-(morpholin-4-yl)-5,6-dihydropyridin-2(1H)-
one and a suitable base (e.g., N-ethyl-N,N-diisopropylamine) in a solvent like
tetrahydrofuran, add 5-bromovaleroyl! chloride at a controlled temperature (e.g., 0-40°C).
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» Allow the reaction to proceed for a specified time (e.g., 1 hour).
Step 2: Cyclization

» To the reaction mixture from Step 1, add a strong base such as sodium hydride in a solvent
system like ethyl acetate and tert-butyl alcohol at a controlled temperature (e.g., 10-40°C).

e Maintain the reaction for a sufficient duration (e.g., 3 hours) to ensure complete cyclization.

e Upon completion, the product, 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-
dihydropyridin-2(1H)-one, can be isolated and purified using standard organic chemistry
techniques.

In Vitro Kinase Inhibition Assay (ERK1/2)

Objective: To determine the half-maximal inhibitory concentration (ICso) of Anticancer Agent
209 against ERK1 and ERK2 kinases.

Materials:

Recombinant active ERK1 and ERK2 enzymes

o Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgClz, 0.5 mM EGTA, 0.01% Brij-
35,1 mM DTT)

o« ATP

e Asuitable substrate peptide (e.g., a fluorescently labeled peptide or a biotinylated peptide)

» Anticancer Agent 209 (serially diluted in DMSO)

o A detection reagent (e.g., ADP-Glo™ Kinase Assay Kkit)

o 384-well assay plates

Procedure:

» Prepare serial dilutions of Anticancer Agent 209 in DMSO.
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 In a 384-well plate, add the kinase buffer.
e Add the diluted inhibitor to the wells.

o Add the respective ERK enzyme (ERK1 or ERK2) to the wells and incubate for a defined
period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

« Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
 Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.

» Stop the reaction and measure the kinase activity using a suitable detection method (e.g.,
luminescence for ADP-Glo™).

o Calculate the percent inhibition for each inhibitor concentration and determine the 1Cso value
by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of Anticancer Agent 209 on cancer cell lines.

Materials:

Human cancer cell lines (e.g., colon cancer cell lines)

o Complete cell culture medium

e Anticancer Agent 209 (dissolved in DMSO)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

¢ Solubilization solution (e.g., DMSO or a solution of SDS in HCI)

o 96-well cell culture plates

o Multichannel pipette

o Plate reader
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Procedure:

o Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere
overnight.

o Treat the cells with various concentrations of Anticancer Agent 209 (and a vehicle control,
DMSO) and incubate for a specified period (e.g., 72 hours).

 After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow
the formation of formazan crystals.

e Add the solubilization solution to each well to dissolve the formazan crystals.
o Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

o Calculate the percentage of cell viability for each concentration relative to the vehicle control
and determine the ICso value.

In Vivo Tumor Xenograft Model

Objective: To evaluate the antitumor efficacy of Anticancer Agent 209 in a living organism.

Materials:

Immunocompromised mice (e.g., nude or SCID mice)

Human cancer cells with a constitutively active RAS-RAF-MEK-ERK pathway

Anticancer Agent 209 formulated for oral administration

Vehicle control

Calipers for tumor measurement
Procedure:

e Subcutaneously inject the human cancer cells into the flank of the immunocompromised
mice.
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» Allow the tumors to grow to a palpable size (e.g., 100-200 mms3).
o Randomize the mice into treatment and control groups.

o Administer Anticancer Agent 209 (at a predetermined dose and schedule) or the vehicle
control to the respective groups.

o Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

o At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
pharmacodynamic biomarker analysis).

o Compare the tumor growth inhibition between the treatment and control groups to assess the
efficacy of the compound.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for the preclinical evaluation of
Anticancer Agent 209 and the logical relationship between its mechanism and its observed
effects.
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Figure 2. Preclinical Evaluation Workflow
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Caption: Figure 2. Preclinical Evaluation Workflow.
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Figure 3. Logical Relationship of Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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